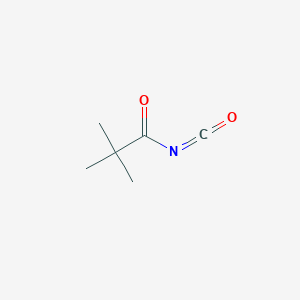

2,2-Dimethylpropanecarbonyl isocyanate

Description

Contextualization within Acyl Isocyanate Chemistry

2,2-Dimethylpropanecarbonyl isocyanate, also known as pivaloyl isocyanate, is a member of the acyl isocyanate class of organic compounds. These molecules are characterized by an isocyanate group (-N=C=O) directly attached to a carbonyl group (R-C=O). This arrangement distinguishes them from simpler alkyl or aryl isocyanates and imparts unique reactivity. The carbonyl group acts as a powerful electron-withdrawing group, which significantly increases the electrophilicity of the isocyanate's central carbon atom. This makes acyl isocyanates, including the pivaloyl derivative, exceptionally reactive towards nucleophiles compared to their non-acylated counterparts like alkyl isocyanates.

The "2,2-dimethylpropanecarbonyl" portion of the molecule, commonly referred to as the pivaloyl or tert-butylcarbonyl group, introduces significant steric bulk. This bulky group is a key feature, influencing the regioselectivity and stereoselectivity of its reactions. While the electronic effects make the isocyanate group highly reactive, the steric hindrance from the tert-butyl group can modulate this reactivity, offering a unique tool for synthetic chemists to control reaction outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4461-20-5 |

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| SMILES | CC(C)(C)C(=O)N=C=O |

| InChI Key | SVYVGSZXUSLKOI-UHFFFAOYSA-N |

Significance of Acyl Isocyanates as Versatile Reactive Intermediates

Acyl isocyanates are highly valuable intermediates in organic synthesis due to their broad reactivity profile, enabling the construction of a diverse array of functional groups and heterocyclic systems. rsc.org Their electrophilic nature makes them prime targets for a wide range of nucleophiles. wikipedia.org

Key reactions highlighting their versatility include:

Reaction with Alcohols: Acyl isocyanates react readily with alcohols to form N-acyl carbamates. This reaction is a cornerstone for creating complex urethane (B1682113) structures.

Reaction with Amines: The reaction with primary or secondary amines is extremely rapid, yielding N-acyl ureas. This provides a straightforward route to substituted ureas, which are common motifs in pharmaceuticals and agrochemicals. beilstein-journals.orglnu.edu.cn

Reaction with Water: Hydrolysis of acyl isocyanates initially forms an unstable N-acyl carbamic acid, which rapidly decarboxylates to yield a primary amide. This serves as a method for converting a carboxylic acid derivative (the source of the acyl group) into a primary amide.

Cycloaddition Reactions: Acyl isocyanates can participate as dienophiles in Diels-Alder reactions and undergo [2+2] cycloadditions with alkenes and other unsaturated systems. wikipedia.orgresearchtrends.net These reactions are powerful tools for synthesizing complex cyclic and heterocyclic structures, such as β-lactams. researchtrends.net

The combination of high reactivity and the ability to introduce an acyl group and a nitrogen-containing functionality in a single step makes these intermediates exceptionally useful for building molecular complexity efficiently.

Historical Development and Evolution of Synthetic Strategies for Acyl Isocyanates

The synthesis of isocyanates has evolved significantly since their discovery in the 19th century, driven by the need for safer and more efficient methods. beilstein-journals.org

Early Methods (Phosgene and Silver Cyanate): The traditional and most common industrial method for producing isocyanates involves the use of phosgene (B1210022) (COCl2) with amines. wikipedia.org However, the extreme toxicity of phosgene has spurred the development of alternative routes. An early laboratory-scale synthesis of acyl isocyanates involved the reaction of acyl chlorides with silver cyanate. While effective, the high cost of the silver reagent made this method impractical for large-scale synthesis.

The Curtius Rearrangement: A classical and widely used laboratory method for generating isocyanates is the Curtius rearrangement. wikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form the isocyanate with the loss of nitrogen gas. The acyl azide precursors are typically prepared from carboxylic acids or their derivatives. This method is valued for its broad substrate scope and mild conditions in some variations.

Oxalyl Chloride Method: A significant advancement in acyl isocyanate synthesis was the development of a method using the reaction of primary amides with oxalyl chloride. This approach provides a more convenient and less hazardous alternative to phosgene for laboratory preparations. wikipedia.org

Modern Phosgene-Free Strategies: In recent decades, a major focus has been the development of "phosgene-free" synthetic routes, aligning with the principles of green chemistry. These methods often involve the carbonylation of nitro compounds or the thermal decomposition of carbamates. semanticscholar.org For instance, multicomponent reactions (MCRs) are being explored to generate isocyanates in situ for the direct synthesis of complex molecules like ureas and carbamates, avoiding the isolation of the highly reactive isocyanate intermediate. semanticscholar.org

Table 2: Evolution of Synthetic Methods for Acyl Isocyanates

| Method | Reactants | Key Features | Era of Development |

|---|---|---|---|

| Silver Cyanate | Acyl Chloride, Silver Cyanate | Early laboratory method; High cost. | Early 20th Century |

| Curtius Rearrangement | Acyl Azide | Versatile lab method; Forms isocyanate from a carboxylic acid derivative. | Classical Method |

| Phosgenation | Amine, Phosgene | Industrial standard; Highly toxic reagent. | Mid-20th Century |

| Oxalyl Chloride | Primary Amide, Oxalyl Chloride | Convenient lab-scale alternative to phosgene. | Mid-20th Century |

| Phosgene-Free Routes | e.g., Nitro compounds + CO; Carbamate (B1207046) decomposition | Greener, safer alternatives; Focus of modern research. | Late 20th - 21st Century |

Research Scope and Objectives Pertaining to this compound

Research involving this compound specifically leverages its unique combination of high reactivity and steric bulk. The primary objectives of its use in contemporary synthesis are centered on achieving high selectivity and constructing sterically hindered molecular architectures.

Synthesis of Sterically Hindered Ureas and Carbamates: A major application is its reaction with various nucleophiles to create compounds containing a bulky pivaloyl group. For example, its reaction with amines is a direct route to N-pivaloyl ureas. The steric hindrance imparted by the tert-butyl group can enhance the metabolic stability of the resulting molecule, a desirable trait in the development of pharmaceuticals and agrochemicals.

Control in Cycloaddition Reactions: In cycloaddition reactions, the steric demand of the pivaloyl group can be exploited to control the stereochemical outcome. For instance, in [6+2] cycloaddition reactions with partners like 2-vinylazetidines, electron-deficient isocyanates (a class that includes acyl isocyanates) have been used to selectively synthesize eight-membered cyclic ureas. nih.gov The bulk of the acyl substituent can influence the approach of the reactants, favoring the formation of specific isomers.

Precursor for Heterocyclic Synthesis: this compound serves as a building block for more complex heterocyclic systems. The isocyanate moiety can react intramolecularly or intermolecularly after an initial reaction at the carbonyl group (though less common) or, more typically, after the isocyanate has reacted to form a urea (B33335) or carbamate which then undergoes further cyclization. Its controlled reactivity makes it a reliable component in cascade reactions designed to rapidly assemble complex molecular frameworks. rsc.org

The overarching research goal when employing this compound is to utilize its distinct steric and electronic properties to achieve synthetic outcomes—such as high regioselectivity, stereocontrol, or the construction of sterically encumbered functional groups—that would be difficult to attain with smaller or less reactive isocyanates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2,3)5(9)7-4-8/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYVGSZXUSLKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-20-5 | |

| Record name | 2,2-dimethylpropanecarbonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Mechanistic Investigations of 2,2 Dimethylpropanecarbonyl Isocyanate

Nucleophilic Addition Reactions

The primary reaction pathway for 2,2-Dimethylpropanecarbonyl isocyanate involves the nucleophilic addition of protic nucleophiles (containing O-H, N-H, or S-H bonds) across the C=N double bond of the isocyanate moiety. These reactions are fundamental to the synthesis of important classes of compounds such as urethanes, ureas, and thiocarbamates.

The reaction between an isocyanate and an alcohol yields a urethane (B1682113), also known as a carbamate (B1207046). uantwerpen.be This transformation is a cornerstone of polyurethane chemistry and is widely utilized in organic synthesis. uantwerpen.beresearchgate.net The reaction proceeds via the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Kinetic and mechanistic investigations into the alcoholysis of isocyanates have revealed complex reaction pathways that are highly dependent on the reaction conditions, particularly the relative concentrations of the reactants. While specific studies on this compound are not extensively detailed in the literature, the behavior of analogous compounds like phenyl isocyanate provides significant insight into the expected mechanisms. researchgate.netnih.govnih.gov

In the case of excess alcohol, it is proposed that hydrogen-bonded alcohol aggregates act as the nucleophile. researchgate.net When the isocyanate is in excess, a mechanism involving the formation of an allophanate (B1242929) intermediate has been identified. researchgate.netnih.gov This intermediate arises from the reaction of the initially formed urethane with another molecule of isocyanate. The subsequent decomposition of the allophanate yields the final urethane product and regenerates an isocyanate molecule. researchgate.netnih.gov

Table 1: Illustrative Arrhenius Activation Energies for Urethane Formation (Phenyl Isocyanate + 1-Propanol System) This table presents experimental data from a model system to illustrate the kinetic effects discussed. Data derived from studies on phenyl isocyanate. researchgate.netnih.gov

| Reactant Ratio | Activation Energy (Ea) | Description |

| Stoichiometric | Higher | Baseline reaction energy. |

| Alcohol Excess | Lower | Catalytic effect from hydrogen-bonded alcohol associates. |

| Isocyanate Excess | Lower | Reaction proceeds via a lower-energy allophanate intermediate pathway. |

Computational studies, often employing methods like Gaussian thermochemistry (G4MP2) combined with solvent models (SMD), have been instrumental in elucidating the energetic landscapes of isocyanate alcoholysis. researchgate.netnih.govnih.gov These models for phenyl isocyanate reveal the step-by-step molecular mechanism and the structures of key transition states.

For the isocyanate-excess mechanism, computational modeling supports a two-step pathway where an allophanate is formed as an intermediate. researchgate.netnih.gov The formation of this intermediate proceeds through a six-centered transition state. researchgate.net The subsequent breakdown of the allophanate into the urethane and a regenerated isocyanate molecule involves a synchronous 1,3-hydrogen shift between the nitrogen atoms and the cleavage of a C-N bond, which proceeds through a low-energy transition state. researchgate.netnih.gov The energy barrier for the initial formation of the allophanate is typically the rate-determining step in this pathway. nih.gov

Table 2: Illustrative Calculated Relative Energies for Isocyanate-Excess Reaction Pathway This table shows theoretical data for the phenyl isocyanate system in a THF solvent model, demonstrating the energetic profile of the allophanate pathway. researchgate.netnih.gov

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Phenyl Isocyanate + Urethane | 0.0 |

| ITS1 | Transition state for allophanate formation | +62.6 |

| Intermediate | Allophanate | +19.3 |

| ITS2 | Transition state for urethane release | +49.0 |

| Products | Urethane + Phenyl Isocyanate Complex | -27.8 |

The reaction of this compound with primary or secondary amines is typically a rapid and highly exothermic process that yields substituted ureas. researchgate.net This reaction is generally faster than the corresponding reaction with alcohols due to the greater nucleophilicity of the amine nitrogen compared to the alcohol oxygen. researchgate.net The urea (B33335) functional group is a significant structural motif in pharmaceuticals and other biologically active molecules. nih.gov

The synthesis of ureas from isocyanates is broad in scope, accommodating a wide variety of amines. organic-chemistry.org The reaction allows for the straightforward production of both symmetrical and unsymmetrical ureas. Unsymmetrical ureas are formed when the isocyanate reacts with an amine different from the one that could hypothetically be used to synthesize the isocyanate itself.

Selectivity can be a key consideration, especially in competitive reaction environments. For instance, in the presence of both an amine and an alcohol, the isocyanate will preferentially react with the amine to form a urea due to the higher reactivity of the amine. researchgate.net Highly selective synthesis of specific urea derivatives can be achieved by carefully choosing the nucleophilicity of the reacting amines. nih.gov The bulky tert-butyl group of this compound may introduce steric hindrance that can modulate the reaction rate compared to less hindered isocyanates, a factor that can be exploited to enhance selectivity in certain applications.

When this compound reacts with a thiol (a compound containing an S-H group), the product is a thiocarbamate (or thiourethane). This reaction is analogous to urethane formation but involves the sulfur atom as the nucleophile. The nucleophilic addition of thiols to isocyanates is considered a highly efficient "click reaction" due to its high yield, selectivity, and lack of significant by-products. upc.edu

In comparison to the synthesis of polyurethanes from alcohols, the formation of poly(thiocarbamates) from thiols often proceeds with fewer side-reactions. upc.edu The incorporation of sulfur into the resulting polymer backbone can also impart unique properties, such as increased flexibility and refractive index. The reaction can be catalyzed by both bases, which activate the thiol, and Lewis acids, which activate the isocyanate. upc.edu The use of carbamoylimidazoles as isocyanate surrogates has also been shown to be an effective method for synthesizing thiocarbamates under basic conditions. nih.gov

Reactions with Thiols: Thiocarbamate Formation

Mechanistic Insights into Thiocarbamate Reactivity

The reaction of isocyanates with thiols yields thiocarbamates, a process of significant interest in both synthetic and materials chemistry. The mechanism of this addition is subject to catalysis, which dictates the reaction pathway. The reaction between an isocyanate and a thiol to form a thiocarbamate can be accelerated by either a basic or a Lewis acid catalyst. nih.gov

In the presence of a base, the reaction proceeds through the deprotonation of the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). nih.gov This highly reactive species then performs a nucleophilic attack on the electrophilic carbon atom of the isocyanate group (-N=C=O) of this compound. This is followed by protonation to yield the final S-alkyl thiocarbamate product. This base-catalyzed pathway is generally efficient and rapid. nih.govrsc.org

Alternatively, a Lewis acid catalyst activates the isocyanate by coordinating to the oxygen or nitrogen atom. nih.gov This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to attack by the neutral thiol nucleophile. nih.gov

Kinetic studies on the dissociation of thiocarbamates derived from diisocyanates indicate that the stability of the thiocarbamate linkage can be influenced by the structure of the isocyanate. nih.gov The dissociation often proceeds via a base-catalyzed elimination reaction (E1cB) pathway, which suggests that the reverse reaction, the formation of the thiocarbamate, is also subject to these mechanistic influences. nih.gov

Table 1: Catalysis in Thiol-Isocyanate Reactions

| Catalyst Type | Mechanistic Action |

|---|---|

| Base | Deprotonates the thiol to form a highly nucleophilic thiolate anion, which attacks the isocyanate. nih.gov |

| Lewis Acid | Activates the isocyanate by coordinating with the oxygen or nitrogen, increasing its electrophilicity for attack by the neutral thiol. nih.gov |

Reactions with Water: Decarboxylation Pathways

The reaction of this compound with water is a critical process that leads to its degradation via hydrolysis and subsequent decarboxylation. The initial step involves the nucleophilic attack of a water molecule on the carbonyl carbon of the isocyanate group. researchgate.netchemrxiv.org This addition results in the formation of an unstable N-pivaloylcarbamic acid intermediate. stackexchange.comresearchgate.net

This carbamic acid readily undergoes spontaneous decarboxylation, releasing carbon dioxide (CO₂) and forming 2,2-dimethylpropanamide (pivalamide) as the primary amine-containing product. researchgate.netstackexchange.com

Computational studies on the hydrolysis of isocyanic acid (HNCO), a model for this reaction, affirm that the hydrolysis can occur via concerted mechanisms. chemrxiv.org The presence of additional water molecules can act in a catalytic manner, significantly lowering the activation energy barriers for the reaction. chemrxiv.org The electronic nature of the substituent on the isocyanate has a profound effect on the reaction barriers. chemrxiv.org In the case of this compound, the bulky and electron-donating tert-butyl group influences the stability of the transition states.

If a stoichiometric excess of the isocyanate is present, the initially formed pivalamide (B147659) can further react with another molecule of this compound to produce a substituted urea derivative. researchgate.netresearchgate.net

Cycloaddition Reactions

[2+2] Cycloadditions (e.g., for Beta-Lactam Synthesis by Analogy)

By analogy to other reactive isocyanates, this compound is a potential precursor for the synthesis of β-lactams (azetidin-2-ones) via [2+2] cycloaddition reactions with alkenes. The Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone of β-lactam chemistry. researchgate.netnih.gov Similarly, isocyanates can react with electron-rich alkenes to afford β-lactam rings. nih.govresearchgate.net

Chlorosulfonyl isocyanate (CSI) is particularly notable for its high reactivity in these cycloadditions. researchtrends.net Mechanistic studies of CSI reacting with alkenes have shown that the pathway can be either a concerted [π2s + π2a] cycloaddition or a stepwise process involving a zwitterionic or diradical intermediate, depending on the electronic properties of the alkene. nih.govresearchtrends.net For electron-rich alkenes, a single electron transfer (SET) pathway to a diradical intermediate is often proposed. researchtrends.net

For this compound, the reaction with a suitable alkene would be expected to follow a similar mechanistic paradigm. The bulky pivaloyl group would likely introduce significant steric hindrance, influencing the rate and stereoselectivity of the cycloaddition. The reaction is anticipated to proceed more readily with highly reactive, electron-rich olefins.

Table 2: Mechanistic Pathways in [2+2] Cycloaddition of Isocyanates with Alkenes

| Alkene Type | Dominant Mechanistic Pathway | Intermediate (if applicable) |

|---|---|---|

| Electron-deficient | Concerted | None |

| Electron-rich | Stepwise via Single Electron Transfer (SET) | 1,4-Diradical or Zwitterion nih.govresearchtrends.net |

Diels-Alder Reactions as Dienophiles

In the context of [4+2] cycloaddition reactions, or Diels-Alder reactions, this compound can potentially act as a dienophile. A typical Diels-Alder reaction involves a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a six-membered ring. masterorganicchemistry.comkhanacademy.org While the most common dienophiles are substituted alkenes or alkynes, heteroatoms containing double bonds can also participate. masterorganicchemistry.com

The C=N double bond within the isocyanate functionality can serve as the 2π component in a hetero-Diels-Alder reaction. For the reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. masterorganicchemistry.comyoutube.com The acyl group in this compound acts as an electron-withdrawing group, which should enhance its dienophilic character compared to simple alkyl isocyanates.

The reaction of an acyl isocyanate as a dienophile with a conjugated diene, such as 1,3-butadiene, would lead to the formation of a six-membered heterocyclic ring, specifically a tetrahydropyridinone derivative. However, the steric bulk of the pivaloyl group may present a significant kinetic barrier to this transformation, potentially requiring elevated temperatures or the use of Lewis acid catalysts to proceed at a reasonable rate. mdpi.com

Self-Polymerization and Oligomerization Phenomena

Dimerization Processes

In the absence of other reactive partners, this compound can undergo self-reaction, most notably dimerization. This process is particularly common for aromatic isocyanates but can also occur with aliphatic isocyanates, often facilitated by catalysts. nih.gov The dimerization typically results in the formation of a symmetrical four-membered ring structure known as a uretdione (or uretidione), which is a 1,3-diazetidine-2,4-dione. nih.govresearchgate.net

This cyclodimerization is a reversible process. nih.govresearchgate.net The uretdione dimer is thermally labile and can dissociate back into two molecules of the parent isocyanate upon heating. researchgate.net This property allows uretdiones to be used as "blocked isocyanates," which can generate the reactive isocyanate species in situ at elevated temperatures, providing temporal control over subsequent reactions. researchgate.net

The dimerization of isocyanates is often catalyzed by tertiary phosphines or pyridines. nih.gov The mechanism is believed to involve nucleophilic attack of the catalyst on the isocyanate carbon, followed by reaction with a second isocyanate molecule to form the four-membered ring and regenerate the catalyst. For an acyl isocyanate like this compound, the electronic and steric properties of the pivaloyl group will influence the kinetics and thermodynamics of the dimerization equilibrium.

Trimerization to Isocyanurates

The cyclotrimerization of isocyanates to form stable 1,3,5-triazine-2,4,6-trione derivatives, commonly known as isocyanurates, is a well-documented transformation. rsc.orgresearchgate.net In the case of this compound, this reaction leads to the formation of 1,3,5-tripivaloyl-1,3,5-triazinane-2,4,6-trione. This process is typically facilitated by a range of catalysts that activate the isocyanate moiety towards nucleophilic attack. researchgate.nettue.nl

The reaction is catalyzed by a variety of compounds, including Lewis bases and metal complexes. researchgate.net Common catalysts include tertiary amines, phosphines, and metal alkoxides or carboxylates. elsevierpure.com For instance, potassium-based metal carboxylates are effective in promoting the trimerization of isocyanates. nih.gov The general mechanism for base-catalyzed trimerization involves the initial nucleophilic attack of the catalyst on the carbonyl carbon of the isocyanate. This forms a reactive intermediate that sequentially adds two more isocyanate molecules to generate the six-membered isocyanurate ring and regenerate the catalyst. rsc.org

While specific mechanistic studies on the trimerization of this compound are not extensively detailed in the provided search results, the general principles of isocyanate trimerization apply. The bulky pivaloyl group may influence the rate of trimerization due to steric hindrance, potentially requiring more forcing conditions or specific catalytic systems compared to less hindered isocyanates.

Table 1: Catalyst Systems for Isocyanate Trimerization

| Catalyst Type | Examples | General Applicability |

| Metal Carboxylates | Potassium Acetate, Potassium Octoate, Cesium Pivalate nih.govchim.it | Effective for both aliphatic and aromatic isocyanates. chim.it |

| Tertiary Amines | Triethylamine, N-methylmorpholine chim.it | Commonly used, often in combination with other catalysts. chim.it |

| Phosphine (B1218219) Derivatives | Triphenylphosphine | Known to catalyze the trimerization of various isocyanates. |

| Metal Alkoxides | Sodium Ethoxide elsevierpure.com | Used in the formation of polyisocyanurate foams. elsevierpure.com |

Other Characteristic Transformations

Beyond trimerization, this compound can undergo other significant chemical transformations that highlight the reactivity of the acyl isocyanate functional group.

The conversion of isocyanates to carbodiimides with the extrusion of carbon dioxide is a known reaction pathway, often requiring thermal or catalytic conditions. mdpi.com This reaction is reversible and can be catalyzed by compounds such as phosphine oxides. mdpi.comrsc.org For this compound, this transformation would yield a pivaloyl-substituted carbodiimide (B86325).

The general mechanism for phosphine oxide-catalyzed decarboxylation involves the nucleophilic attack of the phosphine oxide on the isocyanate's carbonyl carbon, leading to a zwitterionic intermediate. This intermediate can then react with a second isocyanate molecule, ultimately leading to the formation of the carbodiimide, carbon dioxide, and regeneration of the catalyst. The thermal decomposition of related compounds like carbamates can also lead to the formation of isocyanates and subsequent products. researchgate.netnih.gov

Acyl isocyanates, including this compound, can be involved in cascade reactions, particularly when used in a "masked" or "blocked" form. rsc.org Masked isocyanates are stable precursors that can generate the reactive isocyanate in situ under specific conditions, allowing for controlled reactions with various nucleophiles. rsc.org This approach is particularly useful in the synthesis of heterocyclic compounds. rsc.org

The concept of using masked isocyanates allows for the controlled generation of the highly reactive this compound, which can then participate in a series of sequential reactions. For instance, an in situ generated acyl isocyanate can react with a dinucleophile in a cascade manner to form complex heterocyclic structures. While the provided search results primarily focus on cascade reactions of nitrogen-substituted isocyanates, the underlying principles can be extended to acyl isocyanates. rsc.org

A hypothetical cascade reaction involving this compound could begin with its in situ generation from a suitable precursor. This would be followed by a reaction with a nucleophile containing another reactive site. A subsequent intramolecular reaction would then lead to the formation of a cyclic product. The bulky pivaloyl group would likely play a significant role in directing the stereochemical outcome of such cascade reactions.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block

The dual functionality of acyl isocyanates like 2,2-dimethylpropanecarbonyl isocyanate makes them valuable reagents in synthetic chemistry. google.comresearchgate.net The isocyanate group is a powerful electrophile, readily reacting with a wide range of nucleophiles, while the acyl group can participate in or influence subsequent chemical transformations. This reactivity allows for its use in combinatorial chemistry and the generation of diverse molecular architectures. orgsyn.org

Synthesis of Complex Organic Molecules

As a synthetic building block, this compound facilitates the assembly of complex structures. Isocyanates are key precursors for a variety of organic compounds and are often produced from acyl halides or via Curtius rearrangement of acyl azides. researchgate.netej-chem.org The reactivity of the isocyanate group (R-N=C=O) with nucleophiles like alcohols, amines, and thiols provides direct pathways to carbamates, ureas, and thiocarbamates, respectively. rsc.org This fundamental reactivity is a cornerstone of its application, enabling the introduction of the pivaloylcarbamoyl moiety into larger, more complex molecular frameworks. Its use in domino and one-pot reactions allows for the efficient construction of pharmacologically significant heterocycles from simple precursors. google.comresearchgate.net

Functionalization Strategies in Polymer Chemistry

In materials science, isocyanates are fundamental for producing polyurethanes. nih.gov Beyond this, functional isocyanates are employed to modify polymer properties. A key strategy involves the use of "blocked" isocyanates, where the highly reactive N=C=O group is temporarily protected by reacting it with a blocking agent like a phenol, lactam, or oxime. google.com This approach allows for the incorporation of the isocyanate functionality into a polymer chain via controlled radical polymerization without the risk of premature reactions or hydrolysis. google.com

The reactive isocyanate can be regenerated later, typically by heating, to allow for post-polymerization modification. google.comnih.gov This enables the grafting of specific molecules onto the polymer surface, creating precisely engineered materials. Furthermore, isocyanate-derived dynamic covalent bonds are being explored for the synthesis of recyclable dynamic covalent networks (DCNs), contributing to the development of a circular economy for materials like polyureas and polyurethanes. researchgate.netnih.gov

Use in the Preparation of Amino Acid Esters

While not used to directly synthesize amino acid esters, this compound is instrumental in converting them into more complex, structurally rigid derivatives like hydantoins. The reaction of an isocyanate with an α-amino ester proceeds via a condensation/cyclization domino process to yield substituted hydantoins. researchgate.net This method is highly efficient for creating enantiomerically pure, systematically substituted hydantoins which can act as peptidomimetics—scaffolds that mimic the secondary structures of proteins like α-helices and β-turns. researchgate.net The reaction provides a straightforward route to complex derivatives from readily available amino acid precursors.

Construction of Heterocyclic Systems

The electrophilicity of the isocyanate carbon makes this compound an excellent reactant for cyclization and multicomponent reactions (MCRs) to form heterocyclic rings, which are core structures in many pharmaceuticals.

Synthesis of Hydantoins via Multicomponent Reactions

Hydantoins are a class of heterocyclic compounds with significant pharmacological activities. Multicomponent reactions (MCRs) offer an efficient pathway to synthesize these structures, and isocyanates are key reagents in many of these methods. researchgate.net For example, a sequential multicomponent domino process can be used where an isocyanate reacts with an azide (B81097) to form a carbodiimide (B86325) in situ. This intermediate then reacts with an acid, like fumaric acid mono-p-nitrophenylester, to generate a hydantoin (B18101) scaffold through a domino sequence of condensation, intramolecular aza-Michael addition, and acyl migration.

Another established route is the reaction of isocyanates with N-alkyl-α-amino esters, which forms N,N'-disubstituted hydantoins under mild conditions. researchgate.net These methods avoid hazardous reagents like phosgene (B1210022) and allow for the creation of diverse libraries of hydantoin-based compounds from simple starting materials.

Table 1: Examples of Hydantoin Synthesis using Isocyanates

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| Isocyanate, Azide, Fumaric acid derivative | Sequential Multicomponent Domino Process | Hydantoin-based peptidomimetics | |

| Isocyanate, N-alkyl-α-amino ester | Condensation/Cyclization Domino Process | N,N'-disubstituted hydantoins | researchgate.net |

| α-Amino methyl ester, Carbamate (B1207046) (Isocyanate alternative) | Cyclization under basic conditions | 3,5-disubstituted hydantoins | |

| 5-Vinyloxazolidine-2,4-dione, Isocyanate | Palladium-catalyzed (3 + 2) cycloaddition | Substituted hydantoins |

Preparation of Pyrazoles, Phthalazinones, and Azauracils

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, present in numerous commercial drugs. Multicomponent syntheses are a common strategy for their preparation. rsc.org One such approach involves the in-situ formation of hydrazone carboxamides from the reaction of hydrazine (B178648) and an isocyanate, which then participate in cyclocondensation reactions to yield the pyrazole (B372694) ring. rsc.org

Phthalazinones: Phthalazinone derivatives are pivotal as pharmaceutical agents. Isocyanates have been used in their synthesis through transition-metal-catalyzed reactions. For instance, a ruthenium-catalyzed C-H amidation and carbocyclization using isocyanates provides access to amidated 2-phenylphthalazine-1,4-diones. Another approach involves the Ugi four-component condensation, which uses an isocyanide (an isomer of isocyanate) to react with an azine, an acid, and a carbonyl compound, leading to phthalazinone derivatives after cyclization.

Azauracils: 6-Azauracils, which are 1,2,4-triazine (B1199460) derivatives, are important aza-analogs of pyrimidine (B1678525) nucleobases with a wide range of biological activities. A novel cascade reaction has been developed for their synthesis using masked N-isocyanate precursors (carbazates). In this process, a carbazone derived from an α-keto-ester reacts with a primary amine at high temperatures (e.g., 175 °C) to form the 6-azauracil (B101635) ring system. This method allows for the creation of complex azauracils with substitution patterns that are difficult to achieve through traditional functionalization of the parent heterocycle.

Table 2: Synthesis of 6-Azauracil Derivatives via N-Isocyanate Cascade Reaction

| Amine Nucleophile | Product Yield |

|---|---|

| Azetidine | Good to Excellent |

| Piperidine derivatives | Good to Excellent |

| (S)-Prolinol | Good (modest diastereoselectivity) |

| Various diamines | 55-76% |

Data sourced from a cascade reaction involving a carbazate (B1233558) precursor, an amine, and heating in a microwave reactor.

Novel Ring Systems and Substitution Patterns Accessible via Acyl Isocyanates

Acyl isocyanates, including this compound, are versatile building blocks for the synthesis of a wide array of heterocyclic ring systems through cycloaddition reactions. In these reactions, the isocyanate can react as a 2π electron component, engaging with various dienes or other π-systems to form cyclic adducts. The steric hindrance provided by the pivaloyl group can influence the regioselectivity and stereoselectivity of these transformations, enabling access to unique substitution patterns that might be difficult to achieve with less bulky isocyanates.

Cycloaddition reactions are powerful tools for creating two new sigma bonds in a single step, efficiently constructing cyclic molecules. researchgate.net Various modes of cycloaddition involving isocyanates have been developed:

[2+2] Cycloadditions: The reaction of isocyanates with alkenes is a well-established method for synthesizing β-lactams (2-azetidinones). researchtrends.net For instance, highly reactive isocyanates like chlorosulfonyl isocyanate readily undergo [2+2] cycloaddition with a range of alkenes. researchtrends.net The resulting N-chlorosulfonyl-β-lactams can be easily reduced to the corresponding β-lactams, which are core structures in many antibiotic drugs. researchtrends.net The use of pivaloyl isocyanate in such reactions would yield N-pivaloyl-β-lactams, where the bulky acyl group can direct subsequent transformations.

[3+2] Cycloadditions: Acyl isocyanates can react with 1,3-dipoles to furnish five-membered heterocycles. For example, the reaction of aza-oxyallyl cations with isocyanates provides a direct route to the 2-pyrrolin-5-one scaffold. researchgate.net These products have significant synthetic potential and can be converted into various bioactive derivatives. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, an acyl isocyanate can act as a dienophile, reacting with a 1,3-diene to form a six-membered heterocyclic ring. This strategy is a cornerstone for the construction of six-membered rings with high stereocontrol. mdpi.comlibretexts.org

[6+2] Cycloadditions: More complex, higher-order cycloadditions can provide access to larger ring systems. Research has shown that 2-vinylazetidines can undergo a [6+2] cycloaddition with electron-deficient isocyanates, such as tosyl isocyanate, to produce eight-membered cyclic ureas in high yields without the need for a catalyst. nih.gov This methodology highlights the potential for acyl isocyanates to participate in the formation of medium-sized rings, which are of growing interest in drug discovery.

A summary of representative cycloaddition reactions involving isocyanates is presented below.

| Cycloaddition Type | Reactants | Resulting Ring System |

| [2+2] Cycloaddition | Isocyanate + Alkene | β-Lactam (2-Azetidinone) researchtrends.net |

| [3+2] Cycloaddition | Isocyanate + Aza-oxyallyl Cation | 2-Pyrrolin-5-one researchgate.net |

| [4+2] Cycloaddition | Isocyanate + 1,3-Diene | Six-membered heterocycle mdpi.com |

| [6+2] Cycloaddition | Isocyanate + 2-Vinylazetidine | Eight-membered cyclic urea (B33335) nih.gov |

| [2+2+2] Cycloaddition | 2x Isocyanate + Allene | Dihydropyrimidine-2,4-dione nih.gov |

Precursors for Molecular Scaffolds in Chemical Biology and Material Science (Focus on Synthesis)

The urea and carbamate functional groups are prevalent in a vast range of biologically active compounds and functional materials. nih.gov The urea motif is a key hydrogen-bonding unit that facilitates strong interactions with biological targets like enzymes and receptors, while carbamates often serve as stable bioisosteres of amide bonds in peptidomimetics, enhancing pharmacokinetic properties. nih.govnih.gov

This compound is an excellent reagent for introducing pivaloyl-protected urea and carbamate groups into complex molecules. The standard synthesis involves the nucleophilic attack of an amine or an alcohol on the electrophilic carbonyl carbon of the isocyanate.

Urea Formation: The reaction of this compound with a primary or secondary amine rapidly and cleanly yields a 1-pivaloyl-1,3-disubstituted or 1-pivaloyl-3,3-disubstituted urea, respectively. This reaction is typically high-yielding and proceeds under mild conditions. organic-chemistry.org The pivaloyl group can serve as a protecting group or as a permanent structural feature that imparts steric bulk and lipophilicity, which can be crucial for modulating the pharmacological profile of a drug candidate.

Carbamate Formation: Similarly, the reaction with an alcohol in the presence of a suitable catalyst or under thermal conditions affords an N-pivaloyl carbamate. nih.gov Carbamates are fundamental building blocks in pharmaceuticals and agrochemicals. google.com The synthesis of carbamates can also be achieved through various other methods, including those that generate an isocyanate in situ from amines and carbon dioxide, which can then be trapped by an alcohol. organic-chemistry.org

The synthesis of these important functional groups using isocyanates is a cornerstone of medicinal chemistry and materials science.

| Functional Group | Nucleophile | Product |

| Urea | Primary or Secondary Amine | N-Pivaloyl Urea organic-chemistry.org |

| Carbamate | Alcohol | N-Pivaloyl Carbamate nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for generating molecular diversity. mdpi.comresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly famous for their ability to rapidly construct libraries of complex, peptide-like molecules. beilstein-journals.org

While classic MCRs often utilize isocyanides, the high reactivity of isocyanates allows them to be incorporated into MCR strategies as well, leading to different but equally valuable molecular scaffolds. researchgate.net

Ugi and Passerini-type Reactions: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In certain MCR designs, an isocyanate can be used in place of another component. For example, research has demonstrated MCRs where an isocyanate traps an in situ-formed 1-azadiene, leading to triazinane dione (B5365651) cores. beilstein-journals.org This strategy allows for the creation of novel heterocyclic systems that can be further diversified. beilstein-journals.org

Isocyanate-Based MCRs: Beyond mimicking isocyanide MCRs, isocyanates are central to other multicomponent processes. The Bucherer–Bergs reaction, for instance, can be considered an isocyanate-based MCR that combines a ketone, cyanide, and ammonium (B1175870) carbonate to produce hydantoins, which are important pharmaceutical scaffolds. nih.gov The reaction proceeds through an intermediate that rearranges to a reactive isocyanate. nih.gov

The use of this compound in MCRs would install a sterically demanding pivaloyl amide moiety into the final product. This feature can be used to control the conformation of the resulting molecule or to probe steric tolerance in structure-activity relationship (SAR) studies. The ability to generate large, diversified libraries of complex molecules through MCRs is of immense value in drug discovery and materials science. mdpi.comresearchgate.net

| MCR Name | Typical Components | Key Product Scaffold |

| Ugi Reaction (Isocyanide-based) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide wikipedia.org |

| Passerini Reaction (Isocyanide-based) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide wikipedia.org |

| Bucherer–Bergs Reaction | Ketone, Cyanide, Ammonium Carbonate | Hydantoin nih.gov |

| Azadiene-Isocyanate MCR | Phosphonate, Nitrile, Aldehyde, Isocyanate | Triazinane Dione beilstein-journals.org |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate structural details of 2,2-Dimethylpropanecarbonyl isocyanate. By probing the interaction of the molecule with electromagnetic radiation, these methods offer insights into its vibrational modes, nuclear environment, and molecular mass.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. The isocyanate (-N=C=O) and carbonyl (C=O) groups, in particular, exhibit characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of acyl isocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group. For this compound, this band is typically observed in the region of 2230-2240 cm⁻¹. google.com The carbonyl (C=O) stretching vibration gives rise to another strong absorption band, generally found at higher wavenumbers than in corresponding amides due to the electron-withdrawing nature of the adjacent isocyanate group. Other characteristic vibrations include the C-H stretching and bending of the tert-butyl group.

Raman spectroscopy provides complementary information. While the asymmetric -N=C=O stretch is also Raman active, the symmetric stretch, which is often weak or absent in the IR spectrum, can sometimes be observed. The C-C skeletal vibrations of the tert-butyl group are also readily detectable.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2230 - 2240 | Strong (IR) |

| Carbonyl (C=O) | Stretch | ~1700 - 1750 | Strong (IR) |

| tert-Butyl (C(CH₃)₃) | C-H Stretch | 2800 - 3000 | Medium to Strong |

| tert-Butyl (C(CH₃)₃) | C-H Bend | 1300 - 1400 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the nine protons of the tert-butyl group are chemically equivalent and therefore give rise to a single, sharp singlet. The chemical shift of this peak is influenced by the adjacent carbonyl group. For comparison, the tert-butyl protons in the related compound pivaloyl chloride appear around 1.3 ppm. chemicalbook.com

The ¹³C NMR spectrum provides more detailed structural information. It will show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the carbonyl carbon, and the isocyanate carbon. The chemical shifts of the carbonyl and isocyanate carbons are particularly diagnostic, typically appearing significantly downfield.

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.3 | Singlet |

| ¹³C | -C(CH₃)₃ | ~27 | Quartet (in off-resonance decoupled) |

| -C(CH₃)₃ | ~40 | Singlet | |

| -C=O | ~170-180 | Singlet | |

| -N=C=O | ~120-130 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of the compound is C₆H₉NO₂, corresponding to a molecular weight of approximately 127.14 g/mol .

Upon ionization, typically by electron impact (EI), the molecule undergoes fragmentation, yielding a characteristic pattern of ions. A common fragmentation pathway for acyl isocyanates involves the loss of the isocyanate group or carbon monoxide. For this compound, the fragmentation of the tert-butyl group is also a prominent feature. The mass spectrum of the related pivaloyl chloride shows a base peak at m/z 57, corresponding to the tert-butyl cation ((CH₃)₃C⁺), which is also expected to be a major fragment for pivaloyl isocyanate. chemicalbook.comnist.gov

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 127 | [M]⁺ (Molecular Ion) | [C₆H₉NO₂]⁺ |

| 99 | [M - CO]⁺ | [C₅H₉NO]⁺ |

| 85 | [M - NCO]⁺ or [(CH₃)₃CCO]⁺ | [C₅H₉O]⁺ |

| 57 | [(CH₃)₃C]⁺ | [C₄H₉]⁺ |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing complex mixtures containing this compound, especially when derivatization is employed. Isocyanates are highly reactive and are often derivatized with reagents like dibutylamine (B89481) or 1-(2-methoxyphenyl)piperazine (B120316) to form stable urea (B33335) derivatives, which can then be readily analyzed by LC-MS. optica.org This approach enhances the selectivity and sensitivity of the analysis.

Gas chromatography-mass spectrometry (GC-MS) is another essential hyphenated technique for the analysis of volatile compounds like this compound. The compound can be directly injected into the GC, where it is separated from other components of a mixture before entering the mass spectrometer for detection. The resulting mass spectrum provides a fingerprint for identification. Derivatization techniques, similar to those used in LC-MS, can also be employed to improve the chromatographic properties and detection limits of the analyte.

High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. This level of precision is invaluable for unambiguously confirming the identity of the compound and for distinguishing it from other species with the same nominal mass. HRMS is a critical tool in research for the definitive structural elucidation of novel compounds and for metabolomics studies where precise mass is paramount.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental for separating this compound from potential impurities, which may arise from the synthesis process or degradation. These techniques are essential for determining the purity of the compound and creating a detailed impurity profile.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanates. Due to the high reactivity of the isocyanate group and its poor chromophoric properties, direct analysis is challenging. Therefore, a derivatization step is typically required, where the isocyanate is reacted with a reagent to form a stable, UV-active or fluorescent urea derivative. epa.govgoogle.com This allows for sensitive detection and accurate quantification.

The general procedure involves dissolving the sample, allowing it to react with a derivatizing agent such as di-n-butylamine (DBA), and then analyzing the resulting stable urea product by reverse-phase HPLC. epa.govdiva-portal.org The purity of the isocyanate is determined by comparing the peak area of the main derivative peak to the total area of all peaks in the chromatogram.

A specific method for the separation of 2,2-Dimethylpropyl isocyanate has been developed using a Newcrom R1 column, which is designed for polar compounds. sielc.com This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com

Table 1: Illustrative HPLC-MS/MS Conditions for Isocyanate Analysis

| Parameter | Condition |

|---|---|

| Column | Titan C18, 5 cm x 2.1 mm I.D., 1.9 µm particles |

| Mobile Phase A | 0.05% formic acid in 5:95 acetonitrile (B52724):water |

| Mobile Phase B | 0.05% formic acid in 95:5 acetonitrile:water |

| Gradient | 50% to 90% B in 1 min, hold at 90% B for 3 min |

| Flow Rate | 0.5 mL/min |

| Detector | Mass Spectrometry (MS), ESI (+) |

| Sample Preparation | Derivatization with DBA, dissolved in acetonitrile diva-portal.org |

This table represents typical conditions for isocyanate analysis and may be adapted for specific applications.

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. The methods developed for HPLC analysis of isocyanates are often transferable to UHPLC systems, providing a more rapid approach for purity and impurity assessment. sielc.com The use of UHPLC is particularly advantageous for high-throughput screening and detailed impurity profiling where speed and resolution are critical.

Gas Chromatography (GC) is another powerful technique for the analysis of isocyanates, particularly for assessing the purity of volatile isocyanate monomers. nih.gov An indirect GC method involves reacting the isocyanate with an excess of a derivatizing agent, such as di-n-butylamine. nih.gov The unreacted, excess amine is then quantified by GC. nih.gov The amount of isocyanate in the original sample is calculated based on the amount of amine consumed in the reaction. nih.gov This method offers high precision and requires a smaller sample size compared to traditional titration methods. nih.gov

For analyzing isocyanates within a polymer matrix, Pyrolysis-GC-Mass Spectrometry (Py-GC-MS) is employed. researchgate.net This technique involves thermally degrading the polymer material in an inert atmosphere, which breaks it down into its constituent monomers, including the isocyanate. researchgate.net The volatile fragments are then separated by GC and identified by MS, allowing for the characterization of the original isocyanate used in the polymer synthesis. researchgate.net

Table 2: Gas Chromatography Methodologies for Isocyanate Analysis

| Method | Principle | Application |

|---|---|---|

| Indirect GC | Derivatization with excess di-n-butylamine; quantification of unreacted amine. nih.gov | Purity determination of isocyanate monomers. nih.gov |

| Pyrolysis-GC-MS | Thermal degradation of a polymer to release constituent monomers for analysis. researchgate.net | Identification of isocyanates in cured polyurethane materials. researchgate.net |

Solid-State Characterization Methods

The physical properties of a chemical compound in its solid state can significantly influence its stability, solubility, and handling characteristics. Solid-state characterization is crucial, especially in pharmaceutical and materials science applications.

X-Ray Diffraction (XRD) is the primary technique for analyzing the solid-state structure of a compound. It provides definitive information on whether a material is crystalline or amorphous and can identify its specific crystal lattice structure. agnopharma.commdpi.com For a compound like this compound, XRD would be used to study its crystallinity. Different synthesis or storage conditions can lead to different polymorphic forms (different crystal structures of the same compound), which can have varied physical properties. agnopharma.com XRD analysis is essential to identify and control the polymorphic form of the material, ensuring consistency between batches. agnopharma.com The technique has been used to characterize the crystalline nature of isocyanate-derived composites and other complex materials. mdpi.comresearchgate.net

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Behavior

Confirming the elemental composition and understanding the thermal stability of this compound are critical final steps in its characterization.

Elemental analysis provides experimental verification of the compound's chemical formula, C₆H₉NO₂. biosynth.com The technique determines the weight percentage of carbon, hydrogen, nitrogen, and oxygen in a pure sample. These experimental values are then compared against the theoretically calculated percentages to confirm the elemental composition and support the compound's identity and high purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 56.68% |

| Hydrogen | H | 1.008 | 7.14% |

| Nitrogen | N | 14.007 | 11.02% |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. osti.gov A TGA thermogram plots mass loss versus temperature, revealing the decomposition temperature and providing insights into the thermal degradation pathway. For isocyanate-containing materials like polyurethanes, TGA shows that dissociation of the urethane (B1682113) linkage can begin at temperatures around 200-250°C. researchgate.netosti.gov TGA of this compound would establish its thermal stability, onset of decomposition, and whether the degradation occurs in single or multiple steps, which is crucial information for determining safe handling and storage temperatures. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2,2-dimethylpropanecarbonyl isocyanate. These methods can predict key molecular parameters such as bond lengths, bond angles, and the distribution of electron density.

Table 1: Representative Calculated Bond Lengths and Mulliken Atomic Charges for Pivaloyl Isocyanate (Illustrative) This table presents illustrative data based on typical values for acyl isocyanates calculated using DFT methods, as specific literature data for pivaloyl isocyanate was not found.

| Atoms Involved | Bond Length (Å) | Atom | Mulliken Atomic Charge (e) |

| C1=O1 | 1.195 | O1 | -0.45 |

| C1-N1 | 1.380 | N1 | -0.30 |

| N1=C2 | 1.210 | C1 | +0.60 |

| C2=O2 | 1.170 | C2 | +0.55 |

| C1-C3 | 1.540 | O2 | -0.40 |

Data is illustrative and based on general values for similar functional groups from computational chemistry studies.

The isocyanate group is known for its nearly linear structure, and computational studies on related isocyanates confirm this geometry. The bulky tert-butyl group attached to the carbonyl carbon can influence the rotational barrier around the C1-C3 bond. Conformational analysis using computational methods, such as potential energy scans, can reveal the most stable conformations of the molecule. For example, a study on chloroacetyl isocyanate, which also features a substituted acyl group, used MP2 and B3LYP calculations to identify stable conformers. nih.gov A similar approach for pivaloyl isocyanate would likely show a preferred orientation of the tert-butyl group relative to the planar isocyanate moiety.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. These simulations allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.

A common reaction of isocyanates is their addition reaction with nucleophiles, such as alcohols, to form carbamates. Theoretical studies on the reaction of phenyl isocyanate with methanol (B129727) have shown that the reaction can proceed through a concerted mechanism involving a cyclic transition state. pleiades.online In this transition state, the alcohol's oxygen atom attacks the isocyanate's central carbon atom, while the alcohol's hydrogen is transferred to the nitrogen atom.

For this compound, a similar mechanism is expected. The bulky tert-butyl group may sterically hinder the approach of the nucleophile, potentially affecting the reaction rate compared to less substituted acyl isocyanates. DFT calculations can quantify this effect by determining the activation energy barrier for the reaction.

Table 2: Illustrative Calculated Activation Energies for the Reaction of Acyl Isocyanates with Methanol This table presents illustrative data based on computational studies of related isocyanate reactions to demonstrate the type of information that can be obtained.

| Reactant | Computational Method | Activation Energy (kcal/mol) | Reference |

| Phenyl Isocyanate | B3LYP/6-311++G(d,p) | ~15-20 | Based on similar reactions pleiades.online |

| Methyl Isocyanate | B3LYP/6-311++G(df,p) | ~18-23 | Based on similar reactions nethouse.ru |

| Pivaloyl Isocyanate | DFT (Hypothetical) | Expected to be slightly higher due to steric hindrance | - |

The activation energies are illustrative and can vary depending on the specific computational level and solvent model used.

Transition state analysis also provides information about the geometry of the transition state structure, including the lengths of the forming and breaking bonds. This information is critical for understanding the intimate details of the bond rearrangement process during the reaction.

Solvation Models and Reaction Environment Effects

The chemical reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. Computational solvation models are used to simulate the effect of the solvent environment on the electronic structure and reactivity of the solute.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to approximate the bulk solvent as a continuous dielectric medium. nist.gov This approach allows for the calculation of solvation free energies and the investigation of how the solvent polarity affects reaction pathways and activation energies. For the reaction of an acyl isocyanate with an alcohol, a polar solvent can stabilize the charge separation in the transition state, thereby lowering the activation energy and accelerating the reaction.

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For example, in the reaction with an alcohol, explicit solvent molecules can participate in the proton transfer step, acting as a shuttle and lowering the energy barrier. Studies on the reaction of isocyanates with methanol associates have shown that the degree of alcohol association can influence the reaction's thermodynamics. researchgate.net

The choice of solvation model depends on the specific chemical question being addressed and the desired balance between computational accuracy and cost.

Structure-Reactivity Relationship Predictions and Design of Novel Reactants

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, computational chemistry can be used to predict structure-reactivity relationships. For instance, the effect of substituting the methyl groups on the tert-butyl moiety with other functional groups on the electrophilicity of the isocyanate carbon can be quantified.

This predictive power is invaluable for the rational design of novel reactants with tailored properties. For example, if a higher reaction rate is desired, computational screening could identify substituents that lower the activation energy for a particular reaction. Conversely, if greater stability is needed, substituents that decrease the molecule's reactivity could be explored.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate computed molecular descriptors with experimentally observed activity, can also be developed for a series of related acyl isocyanates. These models can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts and accelerating the discovery of new chemical entities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-dimethylpropanecarbonyl isocyanate to achieve high purity and yield?

- Methodological Answer : Utilize stepwise acetal formation and isocyanate addition reactions, as demonstrated in analogous isocyanate syntheses. Monitor reaction progress via FT-IR to track the disappearance of the –NCO peak (1,680–2,270 cm⁻¹) and confirm product formation using GC-MS with derivatization agents like n-dibutylamine (n-DBA) to stabilize reactive intermediates . Purification via fractional distillation under reduced pressure (e.g., 1–5 mmHg) minimizes thermal degradation .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : Combine GC with n-DBA derivatization to quantify unreacted isocyanate groups, ensuring minimal sample degradation . For non-volatile derivatives, employ HPLC with UV detection (λ = 240–280 nm) for precise quantification. Validate purity using ¹³C-NMR to confirm the absence of urethane byproducts from moisture exposure .

Q. How does this compound react with nucleophiles, and what experimental controls are critical?

- Methodological Answer : The –NCO group reacts exothermically with amines, alcohols, and water. Design reactions under inert atmospheres (argon/nitrogen) using anhydrous solvents. For kinetic studies, employ stopped-flow spectroscopy to monitor rapid urethane/urea formation. Use molar equivalents of nucleophile to avoid side reactions, and validate product structures via HRMS and 2D-NMR .

Advanced Research Questions

Q. What are the thermal decomposition pathways of this compound under oxidative and pyrolytic conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with FT-IR to identify gaseous decomposition products (e.g., CO, isocyanic acid). Simulate combustion mechanisms using CHEMKIN-based models, incorporating 130+ reactions for analogous isocyanates. Compare experimental auto-ignition temperatures (ASTM E659-78) with computational predictions to validate pathways .

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvents?

- Methodological Answer : Perform solvent polarity studies (e.g., in hexane vs. DMF) using kinetic trapping experiments with competing nucleophiles. Analyze solvent effects via Kamlet-Taft parameters and correlate with reaction rates. Cross-validate results using DFT calculations (e.g., Gaussian09) to model transition states and solvation energies .

Q. What strategies mitigate hygroscopic instability during long-term storage of this compound?

- Methodological Answer : Store under nitrogen with molecular sieves (3Å) in amber glass to prevent UV-induced degradation. Periodically test moisture content via Karl Fischer titration. For lab-scale use, pre-treat solvents with activated alumina and monitor –NCO content via titration with dibutylamine .

Q. How can computational modeling predict the biological interactions of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., enzymes or receptors). Validate in vitro with SPR (surface plasmon resonance) for binding affinity measurements. Corrogate QSAR models with Hammett constants to optimize substituent effects on bioactivity .

Safety and Compliance

Q. What exposure control measures are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA PELs (0.02 ppm for isocyanates) using fume hoods and PPE (nitrile gloves, respirators). Monitor airborne concentrations via IMPRG vials followed by HPLC analysis. Implement emergency protocols for spills, including neutralization with damp sand or specialized isocyanate scavengers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.